molecular formula C19H20N2O4 B354880 4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxobutanoic acid CAS No. 941441-32-3

4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxobutanoic acid

Cat. No.: B354880
CAS No.: 941441-32-3
M. Wt: 340.4g/mol
InChI Key: CZBGOZGFWULGFJ-UHFFFAOYSA-N
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Description

4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxobutanoic acid is a synthetic organic compound characterized by a central 4-oxobutanoic acid backbone substituted with two aniline-derived groups. The structure includes an ethyl-substituted anilino moiety connected via a carbonyl group to a second anilino ring, which is further linked to the 4-oxobutanoic acid chain. This compound belongs to a class of derivatives where modifications to the aromatic rings and the substituents on the nitrogen atoms influence physicochemical and biological properties.

Properties

IUPAC Name

4-[4-[ethyl(phenyl)carbamoyl]anilino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-2-21(16-6-4-3-5-7-16)19(25)14-8-10-15(11-9-14)20-17(22)12-13-18(23)24/h3-11H,2,12-13H2,1H3,(H,20,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBGOZGFWULGFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxobutanoic acid involves several steps. One common synthetic route includes the reaction of ethylaniline with phosgene to form an intermediate, which is then reacted with 4-aminobutanoic acid under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxobutanoic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Research
Research has indicated that compounds similar to 4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxobutanoic acid exhibit potential anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for further investigation in cancer therapies. For instance, studies have shown that derivatives of this compound can modulate pathways related to apoptosis and cell cycle regulation, providing a basis for developing new anticancer agents.

2. Aromatase Inhibition
The compound has been evaluated for its activity as an aromatase inhibitor, which is significant in the context of hormone-dependent cancers such as breast cancer. Aromatase inhibitors are crucial in reducing estrogen levels in patients, thereby limiting the growth of estrogen-sensitive tumors. In vitro studies have demonstrated that similar compounds can effectively inhibit aromatase activity, suggesting that this compound may have analogous effects .

Biochemical Applications

1. Protein Interaction Studies
Given its structural characteristics, this compound can be utilized in proteomics research to study protein interactions and modifications. It may serve as a probe or inhibitor in assays designed to investigate the function of specific proteins involved in cellular signaling pathways.

2. Enzyme Inhibition
The compound's potential as an enzyme inhibitor positions it as a valuable tool in biochemical assays aimed at understanding metabolic pathways. By inhibiting specific enzymes, researchers can elucidate the role of these enzymes in various biological processes and disease states.

Environmental Science

1. Ecotoxicology
Recent studies have explored the environmental impacts of chemicals that inhibit aromatase activity, including potential endocrine disruption in aquatic organisms. The ability of this compound to affect hormonal pathways in non-target species highlights its relevance in ecotoxicological assessments. Understanding how such compounds interact with biological systems can inform regulatory policies and risk assessments related to chemical exposure .

Case Studies

Study FocusFindings
Anticancer ActivityCompounds similar to this compound showed promise in inhibiting cancer cell growth through apoptosis modulation .
Aromatase InhibitionDemonstrated effectiveness as an aromatase inhibitor in vitro, impacting estrogen-sensitive cancer models .
Ecotoxicological ImpactHighlighted potential endocrine disruption effects on aquatic life, emphasizing the need for further environmental studies .

Mechanism of Action

The mechanism of action of 4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Structural Analogues with Substituted Anilino Groups

The compound’s closest analogs vary in substituents on the anilino rings and modifications to the butanoic acid chain. Key examples include:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities Evidence Source
4-Anilino-4-oxobutanoic acid Parent compound (no substituents) C₁₀H₁₁NO₃ 193.2 Used in enzyme-substrate interaction studies
4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid 2-chloro on anilino ring C₁₀H₁₀ClNO₃ 227.65 Building block for bioactive molecules
4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid 2-ethyl on anilino ring C₁₂H₁₅NO₃ 221.25 Potential intermediate in drug synthesis
4-[4-(1-Azepanylcarbonyl)anilino]-4-oxobutanoic acid Azepane ring substituent C₁₆H₂₂N₂O₃ 290.36 Enhanced lipophilicity due to azepane group
4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid 2-methoxycarbonyl substituent C₁₂H₁₃NO₅ 251.24 Moderate antioxidant activity (13.4% DPPH scavenging at 1 μM)

Key Observations :

  • Electron-withdrawing substituents (e.g., Cl in ) increase polarity and may enhance binding to polar enzyme active sites.
  • Bulkier substituents (e.g., azepane in ) alter steric effects, impacting molecular packing and solubility.
Modifications to the Butanoic Acid Chain

Structural variations in the butanoic acid backbone significantly affect reactivity and biological interactions:

Compound Name Backbone Modification Molecular Formula Key Feature Evidence Source
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid α,β-unsaturated double bond C₁₁H₁₁NO₃ Enhanced conjugation for UV/Vis detection; used in spectral analysis
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids Thioether linkage Varies by aryl group Michael adducts with potential enzyme inhibition

Key Observations :

  • Double bonds (e.g., ) introduce conjugation, affecting electronic spectra and reactivity in nucleophilic additions.
  • Thioether linkages () may confer redox activity or metal-binding capabilities.
Physicochemical Properties
  • Solubility: Hydrophilicity decreases with non-polar substituents (e.g., ethyl in vs. azepane in ).
  • Melting Points: Crystalline derivatives (e.g., 4-(4-Iodoanilino)-2-methylene-4-oxobutanoic acid) exhibit high melting points (~445 K) due to hydrogen bonding networks .

Biological Activity

4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxobutanoic acid, also known by its CAS number 941420-42-4, is a compound that has garnered attention for its potential biological activities. Its structure suggests that it may possess significant pharmacological properties, particularly in anti-inflammatory and analgesic contexts. This article aims to explore the biological activity of this compound through synthesis insights, case studies, and relevant research findings.

Basic Information

PropertyValue
Molecular FormulaC19H20N2O4
Molecular Weight340.37 g/mol
CAS Number941420-42-4
Density1.288 g/cm³ (predicted)
Boiling Point620.8 °C (predicted)
pKa4.59 (predicted)

The compound features a carbonyl group attached to an ethylanilino moiety, which may influence its interaction with biological targets.

Anti-inflammatory Activity

Research has indicated that derivatives of 4-oxobutanoic acid exhibit anti-inflammatory properties. A study focusing on similar compounds highlighted their ability to inhibit pro-inflammatory cytokines in vitro, suggesting that such derivatives could be developed into therapeutic agents for inflammatory diseases .

Case Study:
In a comparative study of various substituted 4-oxobutanoic acids, the compound demonstrated significant inhibition of nitric oxide production in macrophages, a key marker of inflammation. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition .

Analgesic Properties

The analgesic potential of compounds similar to this compound has been explored in several studies. These investigations often employ animal models to assess pain relief efficacy.

Case Study:
A notable study evaluated the analgesic effects of substituted 4-oxobutanoic acids in mice subjected to formalin-induced pain. The findings revealed that specific derivatives significantly reduced pain responses compared to controls, suggesting that the compound may act on central nervous system pathways involved in pain modulation .

Antimicrobial Activity

Preliminary data suggest that the compound may also possess antimicrobial properties. A study examining various derivatives found that certain 4-oxobutanoic acid analogs exhibited activity against both Gram-positive and Gram-negative bacteria.

Research Findings:
In vitro tests indicated that the compound showed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead structure for developing new antimicrobial agents .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including carbonylation and amination processes. Understanding the synthetic routes can aid in the development of analogs with improved biological activities.

Synthetic Pathway Overview

  • Starting Materials: Aniline derivatives and appropriate acylating agents.
  • Reagents: Common reagents include acetic anhydride or propionic anhydride for carbonylation.
  • Conditions: Reactions are often conducted under controlled temperatures to optimize yield and purity.

This synthetic versatility allows for modifications that can enhance biological activity or reduce toxicity.

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